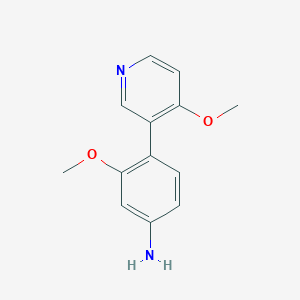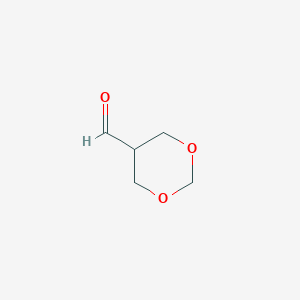
4-Methyl-1-(2-phenylethyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(2-phenylethyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with phenethyl bromide in the presence of a base to form the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmaceutical applications .
科学的研究の応用
4-Methyl-1-(2-phenylethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .
類似化合物との比較
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl.
3-Methyl-1-(2-phenylethyl)piperidin-4-one: Another piperidine derivative with similar structural features.
Uniqueness: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
4-methyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-14(16)8-11-15(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChIキー |
XQDAIDVAZCKOJU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


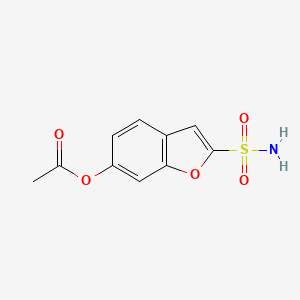
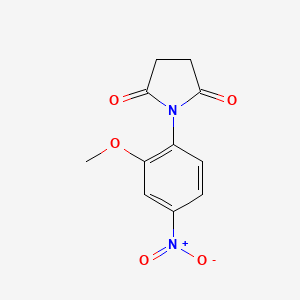

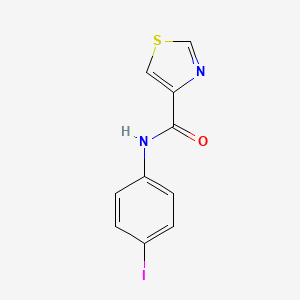
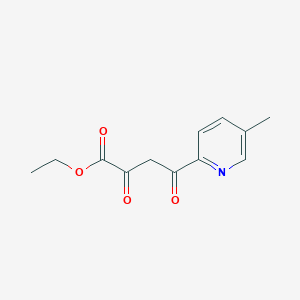
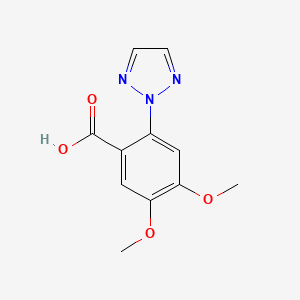
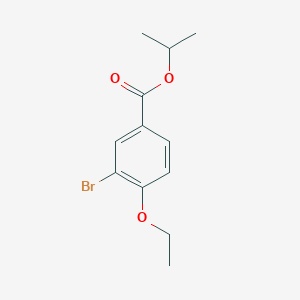
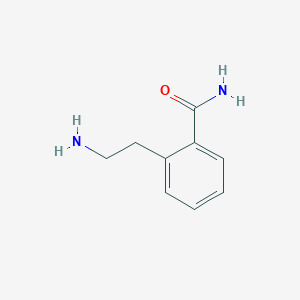
![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
